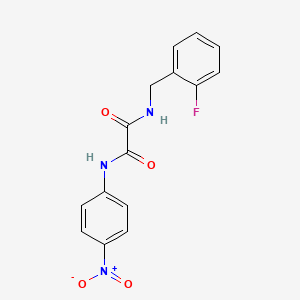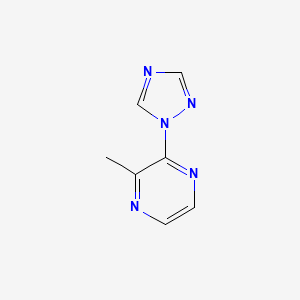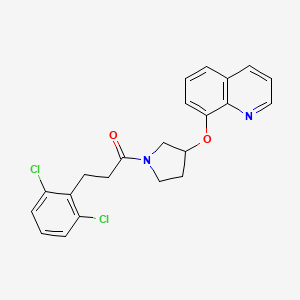
3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, also known as DQP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DQP is a small molecule that belongs to the class of pyrrolidine-based compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Corrosion Inhibition
The experimental and computational studies on propanone derivatives have demonstrated significant inhibitory effects on the corrosion of mild steel in hydrochloric acid environments. Specifically, quinoxaline-based propanones have shown to retard corrosion rates through mixed-type inhibitory actions, suggesting their potential as effective corrosion inhibitors in industrial applications. The adsorption of these molecules on mild steel surfaces forms a protective layer, reducing exposure to corrosive agents (Olasunkanmi & Ebenso, 2019).
Antimicrobial and Antitubercular Activities
Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have been synthesized, demonstrating promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. These compounds, derived through diversity-oriented synthesis, highlight the potential of quinoline derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Synthesis Methodologies
Research into the synthesis of functionalized aminoquinolines has uncovered methods to create a wide array of N-functionalized derivatives with potential biological activities. These methodologies provide a foundation for the development of novel compounds with applications in malaria treatment and fungicide development (Vandekerckhove et al., 2015).
Novel Compound Exploration
The study and development of (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have shown good antimicrobial activity, indicating their potential as new antimicrobial agents. Such findings open the door for further investigation into their applications in medical and pharmaceutical fields (Ashok et al., 2014).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c23-18-6-2-7-19(24)17(18)9-10-21(27)26-13-11-16(14-26)28-20-8-1-4-15-5-3-12-25-22(15)20/h1-8,12,16H,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTOSCJOEQWZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)
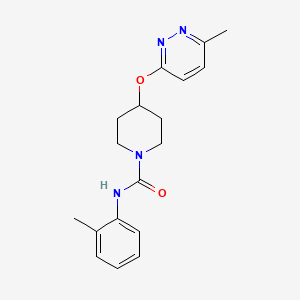
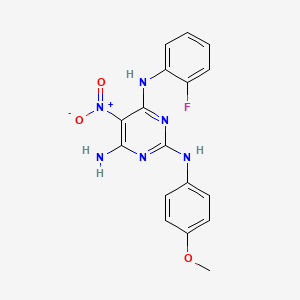
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole](/img/structure/B2617217.png)
amino]acetic acid](/img/structure/B2617218.png)
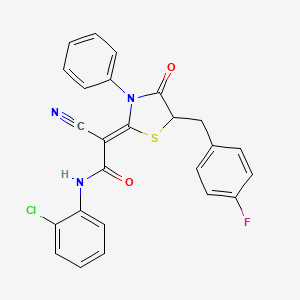
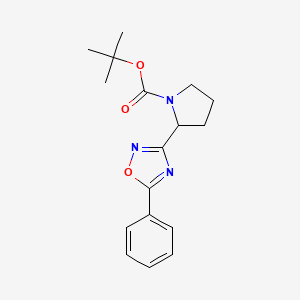
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2617228.png)
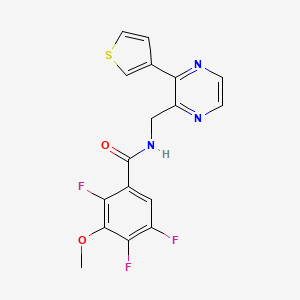
![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)
